Antagonist G - 115150-59-9

Antagonist G

Catalog Number: EVT-259217
CAS Number: 115150-59-9
Molecular Formula: C49H66N12O6S
Molecular Weight: 951.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antagonist G is an anticancer peptide; a broad spectrum neuropeptide growth factor antagonist.

Substance P (SP)

Relevance: Substance P is the parent peptide of Antagonist G, which is a modified analog of the 6-11 fragment of Substance P []. Antagonist G was designed to antagonize the effects of Substance P and other neuropeptide growth factors implicated in the progression of SCLC and other cancers [, ].

[D-Arg6,D-Trp7'9,NmePhe8]-Substance P (6-11)

Compound Description: This compound is another substance P analog, structurally similar to Antagonist G. It exhibits growth inhibitory effects against various cancer cell lines, including SCLC, NSCLC, colorectal, and ovarian cancer cells, with a mean IC50 value of 33 µM [].

Relevance: This compound is closely related to Antagonist G in structure and function. Both act as broad-spectrum antagonists of neuropeptide growth factors, inhibiting the growth of several cancer cell lines []. The similar activity profiles suggest that these compounds share a common mechanism of action, likely involving the antagonism of neuropeptide receptors.

DMePhe-DTrp-Phe-DTrp-Leu-NH2

Compound Description: This short peptide is a lead compound in the development of novel SP analogs with improved potency and bioavailability compared to earlier analogs [].

Relevance: This compound represents a structurally simplified analog of Antagonist G. Despite its shorter sequence, it retains cytotoxic activity against SCLC cell lines, indicating that the key pharmacophores for activity are preserved []. This compound serves as a foundation for further structural optimization to enhance its anticancer properties.

DMePhe-DTrp-Phe-DTrp(N-tert-prenyl)-Leu-NH2

Compound Description: This peptide is a derivative of the lead compound DMePhe-DTrp-Phe-DTrp-Leu-NH2 with improved cytotoxicity against SCLC cell lines. This compound was one of the earliest potent candidates identified in the study [].

Relevance: This compound is structurally related to Antagonist G and highlights the impact of introducing a prenyl group to the D-Trp residue near the C-terminal. This modification significantly enhances its cytotoxic activity against SCLC cells compared to the unmodified lead compound [].

DMePhe-DTrp(N-butyl)-Phe-DTrp-Leu-NH2 (29)

Compound Description: This compound is another derivative of DMePhe-DTrp-Phe-DTrp-Leu-NH2. Modifications include a butyl group added to the indole nitrogen of the D-Trp residue near the C-terminal. This analog showed higher potency than the lead compound, with an IC50 of 1.0 µM against H69 cells and 1.4 µM against DMS79 cells. This compound also demonstrated improved stability in mouse plasma and liver microsomes [].

Relevance: This compound demonstrates the significance of N-terminal modifications in SP analogs for enhancing potency against SCLC. Its improved stability in biological matrices suggests a potential for better in vivo performance compared to Antagonist G [].

DMePhe-DTrp(N-butyl)-Phe-DTrp(N-butyl)-Leu-NH2 (35)

Compound Description: This potent peptide is a further optimization of compound 29, incorporating a second D-Trp(N-butyl) residue. This modification resulted in even higher potency, achieving an IC50 of 0.6 µM against H69 cells and 2.3 µM against DMS79 cells [].

Relevance: This compound underscores the importance of the D-Trp(N-butyl) modification for enhancing the anticancer activity of Antagonist G analogs. Its remarkable potency against SCLC cells, even surpassing that of compound 29, makes it a promising candidate for further preclinical development [].

H-Arg-D-Trp-N(me)Phe-D-Trp-Leu-Met-NH2

Compound Description: This peptide, also structurally similar to Antagonist G, has been investigated for its potential in targeted drug delivery. Studies demonstrated its ability to enhance the cellular uptake and cytotoxicity of liposomal doxorubicin in a variant SCLC cell line (H82) [].

Relevance: This compound showcases the potential of using Antagonist G-like peptides for targeted therapy. By conjugating this peptide to drug carriers like liposomes, researchers aim to improve the delivery of anticancer agents specifically to tumor cells, potentially enhancing efficacy and reducing off-target effects [].

D-Trp Derivatives with Indole Nitrogen Substituents

Compound Description: Researchers synthesized a series of D-Trp derivatives with various alkyl, alkynyl, and aryl substituents on the indole nitrogen []. These derivatives were used as building blocks for synthesizing novel SP analogs.

Relevance: These D-Trp derivatives represent a library of building blocks that were used to systematically explore the structure-activity relationships of Antagonist G analogs []. By incorporating different substituents, researchers aimed to identify modifications that improve potency, stability, and other pharmacological properties crucial for developing more effective anticancer peptides.

Overview

Antagonist G is a compound that functions primarily as an antagonist at specific receptors, particularly the G protein-coupled receptor GPR55. This receptor is implicated in various physiological processes and pathologies, including pain modulation, inflammation, and cancer. Antagonist G is part of a broader class of compounds designed to inhibit the activity of the GPR55 receptor, which has gained attention in pharmacological research due to its potential therapeutic applications.

Source and Classification

Antagonist G is derived from synthetic methodologies aimed at developing selective antagonists for GPR55. The compound is classified under synthetic organic compounds with antagonistic properties, specifically targeting the GPR55 receptor. The design and synthesis of such antagonists are crucial for understanding their role in modulating receptor activity and exploring their therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antagonist G involves several key steps, typically employing techniques such as solid-phase synthesis or solution-phase synthesis. One notable approach includes:

  1. Initial Precursor Formation: The synthesis begins with the formation of a linear precursor that incorporates essential functional groups.
  2. Cyclization: This step is critical for forming the final cyclic structure, often involving disulfide bond formation to enhance stability.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

For example, in the synthesis of related compounds, methods like the DIC/HOBt coupling technique are utilized to create peptide bonds efficiently while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Antagonist G features a complex molecular structure that includes multiple aromatic rings and functional groups designed to optimize interaction with the GPR55 receptor. While specific structural data for Antagonist G may not be explicitly detailed in available literature, similar compounds exhibit structures characterized by:

  • Aromatic Rings: These contribute to hydrophobic interactions with the receptor.
  • Functional Groups: Such as carboxylic acids or amines that enhance binding affinity and selectivity.

The molecular formula and weight can vary depending on specific modifications made during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Antagonist G typically include:

  1. Coupling Reactions: These reactions form the backbone of the compound through amide or peptide bond formation.
  2. Oxidation: Essential for creating disulfide bonds that stabilize the final structure.
  3. Solvent Effects: The choice of solvent can significantly influence reaction outcomes, particularly in terms of yield and purity.

For instance, studies have shown that using specific solvent mixtures during cyclization can enhance the formation of desired products while minimizing undesired by-products .

Mechanism of Action

Process and Data

Antagonist G operates by binding to the inactive state of the GPR55 receptor, effectively blocking its activation by endogenous ligands such as lysophosphatidylinositol (LPI). This inhibition leads to a decrease in downstream signaling pathways typically activated by GPR55, which can modulate various physiological responses.

Key aspects of its mechanism include:

  • Competitive Binding: Antagonist G competes with natural ligands for binding sites on the receptor.
  • Conformational Changes: The binding induces conformational changes that prevent receptor activation.

Experimental data from β-arrestin recruitment assays indicate that Antagonist G exhibits significant potency in inhibiting LPI-induced receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antagonist G's physical properties may include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Varies based on solvent choice; many antagonists exhibit limited solubility in aqueous solutions but better solubility in organic solvents.

Chemical properties may include:

  • Stability: Stability under physiological conditions is critical for therapeutic applications.
  • Reactivity: Reactivity profiles can vary based on functional groups present within the molecule.

Quantitative data regarding solubility, stability, and reactivity are essential for understanding how Antagonist G behaves under different conditions.

Applications

Scientific Uses

Antagonist G has potential applications in several scientific fields:

  • Pharmacology: As a tool compound for studying GPR55 function in various biological systems.
  • Drug Development: Its properties may be exploited in developing therapies for conditions such as chronic pain, inflammation, and cancer where GPR55 plays a role.
  • Research Studies: Used in experimental settings to elucidate signaling pathways associated with GPR55 activation.
Introduction to Antagonist G in Modern Pharmacology

Historical Context and Discovery of Antagonist G in Receptor Signaling Research

The discovery of Antagonist G originated from pioneering research in the late 1980s and early 1990s investigating neuropeptide growth factors in cancer biology. Researchers observed that multiple neuropeptides (including vasopressin, gastrin-releasing peptide, and bradykinin) could stimulate the proliferation of Swiss 3T3 fibroblasts and small-cell lung cancer cells through GPCR activation. This redundancy suggested that targeting individual neuropeptide pathways would be therapeutically insufficient. In 1990, Woll and Rozengurt reported the rational design of a novel Substance P analog capable of broadly inhibiting neuropeptide-induced mitogenesis [5].

The molecular design of Antagonist G incorporated three critical modifications to the Substance P(6-11) fragment:

  • D-amino acid substitutions: Incorporation of D-tryptophan at positions 7 and 9 enhanced metabolic stability by reducing protease susceptibility
  • N-methylation: N-methylation of phenylalanine at position 8 disrupted agonist activity while maintaining receptor affinity
  • C-terminal amidation: Enhanced receptor binding interactions [5] [6]

Preclinical validation demonstrated Antagonist G's unprecedented broad-spectrum antagonism. It effectively inhibited neuropeptide-dependent proliferation of SCLC cell lines in vitro at concentrations of 4-7 μM and significantly reduced tumor growth in H69 SCLC xenograft models in nude mice at 45 mg/kg (administered intraperitoneally). These findings established Antagonist G as the first neuropeptide antagonist with efficacy across multiple neuropeptide signaling pathways, prompting its selection for clinical development [5] [6].

Table 1: Key Characteristics of Antagonist G

PropertySpecificationResearch Significance
Chemical FormulaC₄₉H₆₆N₁₂O₆SEnables structure-function relationship studies
Molecular Weight951.2 g/molOptimal for peptide-based therapeutics
Amino Acid SequenceArg-D-Trp-N-MePhe-D-Trp-Leu-Met-NH₂Key to broad-spectrum neuropeptide antagonism
Primary MechanismCompetitive neuropeptide receptor antagonismBlocks growth factor signaling in cancer
Preclinical Model EfficacyInhibition of SCLC xenograft growth (H69 model)Demonstrated in vivo therapeutic potential

Biological Significance of Neuropeptide Antagonism in Cellular Regulation

Antagonist G exerts its biological effects through simultaneous modulation of multiple neuropeptide receptors, disrupting pathological signaling cascades in cancer cells. The compound's broad-spectrum activity stems from its ability to competitively inhibit ligand binding at receptors for mitogenic neuropeptides, particularly those coupled to Gq-mediated phospholipase C activation and calcium mobilization. This multi-receptor antagonism prevents the activation of downstream proliferative and anti-apoptotic pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades [5] [8].

Pharmacokinetic and tissue distribution studies in nude mice bearing H69 SCLC xenografts revealed favorable drug disposition properties:

  • Extended half-life: 28.9 minutes after intraperitoneal administration
  • Wide distribution: Volume of distribution of 1490 ml/kg
  • Metabolic stability: Restricted metabolism at the C-terminal producing four major metabolites (M1-M4)
  • Tumor penetration: Intermediate tumor accumulation (AUC 195 μg/g × min) with parent compound representing 48.5% of total tumor exposure [6]

The biological significance of Antagonist G's metabolites is particularly noteworthy. Metabolism occurs almost exclusively at the C-terminal, generating M1 (deamidated Antagonist G) and M2 (pentapeptide H-Arg-DTrp-NmePhe-DTrp-Leu-OH), both of which retain significant growth factor antagonist activity. This unique metabolic profile extends the compound's functional half-life and therapeutic effect, as active metabolites contribute to the overall pharmacological activity. The extensive biotransformation to active metabolites represents a critical feature of Antagonist G's mechanism, enhancing its efficacy against tumor tissues while maintaining lower systemic exposure [6].

Table 2: Bioactive Metabolites of Antagonist G

MetaboliteStructureBiological Activity
M1Deamidated Antagonist GRetains growth factor antagonist activity
M2H-Arg-DTrp-NmePhe-DTrp-Leu-OHMaintains potent neuropeptide antagonism
M3Oxidized Antagonist G [Met¹¹(O)] + oxidized deamidated formReduced activity
M4H-Arg-DTrp-NmePhe-DTrp-OH + H-DTrp-NmePhe-DTrp-Leu-OHMinimal activity

Antagonist G as a Paradigm Shift in GPCR-Targeted Drug Development

Antagonist G represented a fundamental conceptual shift in GPCR pharmacology by demonstrating that single molecules could simultaneously modulate multiple receptor pathways with therapeutic advantage. This approach directly challenged the prevailing "one drug-one receptor" paradigm that dominated GPCR drug discovery. Its broad-spectrum neuropeptide antagonism provided proof-of-concept that targeting receptor networks rather than individual GPCRs could overcome the limitations of pathway redundancy in complex disease processes like cancer [1] [7].

The development of Antagonist G anticipated several key modern GPCR pharmacology concepts:

  • Systems pharmacology: Demonstrated therapeutic efficacy through coordinated modulation of multiple signaling pathways rather than selective single-receptor targeting [1]
  • Receptor polypharmacology: Validated the therapeutic potential of designed polypharmacology years before the concept gained widespread acceptance
  • Network-based antagonism: Addressed signaling redundancy in cancer pathophysiology by simultaneously inhibiting multiple mitogenic neuropeptide receptors [7]

Antagonist G's mechanism foreshadowed the contemporary understanding of GPCR signaling complexity, including receptor dimerization, biased signaling, and pathway-selective modulation. Its ability to inhibit both neuropeptide-dependent and -independent proliferation pathways in SCLC anticipated modern concepts of allosteric modulation and signal bias, wherein ligands can selectively regulate specific downstream effectors [1] [8]. The compound demonstrated that broad-spectrum receptor antagonists could achieve therapeutic effects unattainable with selective agents, particularly in oncology applications where growth factor redundancy promotes treatment resistance [6] [7].

Table 3: Comparative Pharmacology of GPCR-Targeting Strategies

Pharmacological ApproachSelectivity ProfileTherapeutic AdvantageLimitation
Traditional Orthosteric AgentsHigh selectivity for single receptor subtypeClear mechanism of action; predictable pharmacologyLimited efficacy in diseases with redundant signaling
Allosteric ModulatorsModerate to high subtype selectivityProbe dependence; saturable effects; potential for pathway biasComplex pharmacology requiring co-administration with orthosteric ligand
Broad-Spectrum Antagonists (Antagonist G type)Multi-receptor targetingAddresses pathway redundancy; enhanced efficacy in complex diseasesIncreased potential for off-target effects; complex pharmacokinetics

The clinical translation of Antagonist G's broad-spectrum approach is evidenced by subsequent developments in GPCR-targeted oncology therapeutics, including the exploration of multi-targeting agents in cancer therapy. Its mechanism inspired the design of newer generations of peptide-based broad-spectrum antagonists that target neuropeptide signaling networks in cancer and other proliferative disorders [7] [10]. The compound remains a seminal example of how rationally designed polypharmacology can address complex disease mechanisms that elude highly selective receptor antagonists [1] [7].

Properties

CAS Number

115150-59-9

Product Name

Antagonist G

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

Molecular Formula

C49H66N12O6S

Molecular Weight

951.2 g/mol

InChI

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1

InChI Key

CUCSSYAUKKIDJV-FAXBSAIASA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

antagonist G
Arg-Trp-N-methyl-Phe-Trp-Leu-Met-NH2
arginyl-tryptophyl-N-methylphenylalanyl-tryptophyl-leucyl-methioninamide
arginyl-tryptophyl-N-methylphenylalanyl-tryptophyl-leucyl-methioninamide, D-Trp,L-Trp
H-Arg-D-Trp-N(Me)Phe-D-Trp-Leu-Met-NH2
RW-N(Me)F-WLM-NH2

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.